2,2,3-Trimethylbutane-1-thiol
Description
Contextualizing Highly Branched Alkanes and Thiol Chemistry
Highly branched alkanes, such as 2,2,3-trimethylbutane (B165475) (triptane), are characterized by their compact molecular structure and a high degree of substitution. This structural feature leads to distinct physical properties compared to their linear isomers, including lower boiling points and higher octane (B31449) ratings. chemicalbook.comacs.org Triptane itself is a colorless, flammable liquid with a mild petrol-like odor. scbt.com The introduction of a thiol (-SH) group into such a sterically crowded environment, as in 2,2,3-trimethylbutane-1-thiol, is expected to profoundly influence its reactivity.
Thiols, the sulfur analogs of alcohols, are known for their distinct, often pungent odors, and their chemistry is rich and varied. lgcstandards.com The sulfur atom in a thiol is more nucleophilic and less basic than the oxygen in an alcohol, and the S-H bond is weaker and less polar than the O-H bond. lgcstandards.com These differences lead to a range of characteristic reactions, including the formation of thiolates, disulfides, and thioethers. However, the reactivity of a thiol group can be significantly modulated by steric hindrance. In the case of this compound, the bulky triptyl group is anticipated to sterically shield the sulfur atom, potentially hindering its participation in typical thiol reactions and possibly leading to unusual reaction kinetics or product distributions. For instance, the rate of polymerization in thiol-ene reactions has been observed to decrease with increasing steric hindrance of the thiol. researchgate.net
Historical Context of Related Hindered Alkane Systems
The parent hydrocarbon of this compound, triptane, has a notable history. Its synthesis and properties have been a subject of interest for decades, primarily due to its exceptional anti-knock properties, making it a valuable component in high-octane fuels. chemicalbook.com Early research in the 20th century focused on the synthesis of various branched alkanes to improve the performance of internal combustion engines. While early reports on the conversion of methanol (B129727) to hydrocarbons date back to the late 19th century, specific and efficient processes for producing triptane were developed later. google.com For example, a process involving the reaction of methanol with zinc bromide at elevated temperatures was patented for the production of triptane. google.com
The study of sterically hindered systems, in general, has been a fertile ground for discovering new chemical phenomena. The challenges associated with synthesizing and manipulating molecules with significant steric congestion have often led to the development of novel synthetic methodologies. For instance, the synthesis of sterically hindered thioethers often requires specific catalytic systems to overcome the steric barriers to C-S bond formation. chemrxiv.org The historical development of synthetic routes to compounds like triptane laid the groundwork for accessing more complex and functionalized derivatives, including the corresponding thiol.
Significance of this compound in Fundamental Chemical Research
While specific research applications of this compound are not widely reported, its unique structure suggests several areas of potential significance in fundamental chemical research. The pronounced steric hindrance around the thiol group makes it an excellent candidate for studying the limits of reactivity and the influence of non-bonding interactions on chemical transformations.
One area of interest is in the study of radical reactions. The sterically encumbered triptyl group could influence the stability and reactivity of the corresponding thiyl radical, potentially leading to novel radical-mediated transformations. Furthermore, the synthesis of such a hindered thiol presents a significant synthetic challenge, and the development of efficient routes to this and similar molecules would be a valuable contribution to synthetic methodology. acs.org
The compound could also serve as a ligand in organometallic chemistry. The bulky nature of the triptyl group could be used to stabilize reactive metal centers or to control the stereochemistry of catalytic reactions. The synthesis of sterically hindered catechols with thioether linkages has been explored for their potential as ligands and for their antioxidant and antiradical properties, suggesting a possible avenue of investigation for similarly hindered thiols. nih.gov
Finally, this compound could be a valuable model compound for studying the physical and chemical properties of self-assembled monolayers on surfaces, where the bulky headgroup would dictate the packing and surface properties. The study of such a unique molecule has the potential to provide new insights into the fundamental principles of chemical reactivity, catalysis, and materials science.
Data Tables
Table 1: Physical Properties of 2,2,3-Trimethylbutane (Triptane)
| Property | Value |
| Molecular Formula | C7H16 |
| Molecular Weight | 100.20 g/mol nih.gov |
| Boiling Point | 80.9 °C chemicalbook.comsigmaaldrich.com |
| Melting Point | -25 °C chemicalbook.comsigmaaldrich.com |
| Density | 0.69 g/mL at 25 °C chemicalbook.comsigmaaldrich.com |
| Refractive Index | n20/D 1.389 chemicalbook.comsigmaaldrich.com |
| Vapor Pressure | 3.37 psi (37.7 °C) sigmaaldrich.com |
| Flash Point | -7 °C (closed cup) sigmaaldrich.com |
Structure
3D Structure
Properties
IUPAC Name |
2,2,3-trimethylbutane-1-thiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16S/c1-6(2)7(3,4)5-8/h6,8H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUVYZWGTAFMZBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C)CS | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2,2,3 Trimethylbutane 1 Thiol
Direct Thiolation Approaches to the Branched Carbon Skeleton
Direct methods for introducing a thiol group onto the 2,2,3-trimethylbutane (B165475) framework primarily involve nucleophilic substitution and addition reactions.
Nucleophilic Substitution Reactions Utilizing Alkyl Halide Precursors
A common and direct route to thiols involves the Sₙ2 displacement of a halide from an alkyl halide by a sulfur nucleophile. openstax.org For the synthesis of 2,2,3-trimethylbutane-1-thiol, the corresponding precursor, 1-halo-2,2,3-trimethylbutane, would be required. The reaction proceeds by attacking the primary carbon with a hydrosulfide (B80085) anion (⁻SH). openstax.org
However, a significant challenge in this approach is the potential for the product thiol to act as a nucleophile and react with the starting alkyl halide, leading to the formation of a sulfide (B99878) (R-S-R') as a byproduct. openstax.org To mitigate this, an excess of the sulfur nucleophile is often used. openstax.org An alternative strategy employs thiourea (B124793), (NH₂)₂C=S, as the nucleophile. This reaction forms an intermediate alkyl isothiourea salt, which can then be hydrolyzed with a base to yield the desired thiol. openstax.org
The steric hindrance posed by the bulky 2,2,3-trimethylbutyl group can significantly influence the reaction rate and yield of Sₙ2 reactions. While the primary nature of the carbon bearing the leaving group is favorable for Sₙ2, the adjacent quaternary and tertiary centers create substantial steric shielding, potentially favoring elimination reactions (E2) as a competing pathway. nih.gov The choice of solvent and reaction conditions is therefore critical to maximize the yield of the desired thiol.
Addition Reactions to Unsaturated Hydrocarbon Scaffolds
Addition reactions, particularly radical additions of hydrogen sulfide or thiols to alkenes, provide another direct entry to thiols. The anti-Markovnikov addition of a thiol to a vinylidene (isopropenyl) terminated oligoisobutene in the presence of free-radical generators has been demonstrated. researchgate.net This suggests that a similar approach could be applied to an unsaturated precursor like 3,3-dimethyl-1-butene. The radical addition of a thiol (R-SH) across the double bond would be initiated by a radical initiator, leading to the formation of the more stable tertiary radical, which would then abstract a hydrogen atom from another thiol molecule to yield the anti-Markovnikov product, this compound.
Photoinitiated thiol-ene reactions are a powerful tool for the stereoselective synthesis of various glycomimetics and could be adapted for this synthesis. nih.govmdpi.com These reactions, often initiated by UV light, can proceed with high efficiency and stereoselectivity. nih.gov
Indirect Synthetic Pathways via Sulfur-Containing Intermediates
Indirect methods offer alternative routes to this compound by first incorporating a sulfur-containing functional group that can be subsequently converted to a thiol.
Approaches Involving Thiol Esters and Analogous Compounds
Thiol esters serve as valuable intermediates in organic synthesis. semanticscholar.org They can be prepared through the coupling of a carboxylic acid with a thiol. semanticscholar.org For the synthesis of the target compound, a relevant approach would involve the formation of a thiol ester from a suitable carboxylic acid precursor, followed by hydrolysis or reduction to the thiol.
A variety of reagents can facilitate the formation of thiol esters from carboxylic acids and thiols, including coupling agents like 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (B81430) (TBTU). semanticscholar.org Alternatively, esters can be converted to thioesters under transition-metal-free conditions by reacting them with a thiol in the presence of a base like potassium acetate. rsc.org
Once the thiol ester is formed, it can be converted to the thiol. For instance, the reduction of ethanethiol (B150549) esters of α-amino acids to α-amino aldehydes has been achieved using triethylsilane and palladium-on-carbon, suggesting that reductive cleavage of the acyl group is a feasible strategy. organic-chemistry.org
Reductive Strategies for Introducing the Thiol Group
Reductive methods can be employed to convert other sulfur-containing functional groups into a thiol. For example, disulfides (R-S-S-R) can be reduced back to their corresponding thiols. openstax.org This could be a viable route if a disulfide containing the 2,2,3-trimethylbutane moiety can be synthesized.
Another approach involves the reductive thiolation of carbonyl compounds. Symmetric bis-sulfides have been prepared by the reductive thiolation of dicarbonyl compounds with thiols in the presence of triethylsilane and boron trifluoride monohydrate. arkat-usa.org While this method is primarily for bis-sulfides, it demonstrates the principle of reducing a carbonyl group while introducing a sulfur linkage. A related transformation involves the reduction of sulfonyl chlorides to sulfides or sulfoxides. Although not a direct conversion to a thiol, it represents a reductive strategy involving a sulfur-containing functional group.
Stereoselective Synthesis of Chiral Analogues of this compound
The this compound molecule itself is not chiral. However, the principles of stereoselective synthesis can be applied to create chiral analogues. The synthesis of chiral tertiary thiols often involves nucleophilic attack on a substituted carbon atom. beilstein-journals.org While Sₙ2 reactions are sensitive to steric hindrance, certain substrates, such as those with an α-ester group, can promote the reaction with inversion of stereochemistry. beilstein-journals.org
Organocatalytic conjugate addition of thiols to nitroalkenes is another method for creating chiral sulfur-containing compounds with good enantioselectivity. beilstein-journals.org Furthermore, photoinitiated thiol-ene coupling reactions have been utilized for the stereoselective synthesis of complex molecules like glycomimetics, demonstrating the potential for controlling stereochemistry in radical addition reactions. nih.govnih.gov These methodologies could be adapted to synthesize chiral analogues of this compound by starting with appropriate chiral precursors or employing chiral catalysts.
Development of Catalytic and Green Chemistry Protocols for Thiol Synthesis
The synthesis of thiols, including sterically hindered structures like this compound, has traditionally relied on methods that often involve harsh reagents, stoichiometric activators, and volatile organic solvents. In recent decades, a significant shift towards more sustainable and efficient practices has spurred the development of catalytic and green chemistry protocols. bohrium.comnih.gov These modern approaches aim to improve atom economy, reduce waste, and utilize milder, more environmentally benign conditions. nih.govresearchgate.net Key strategies include transition-metal catalysis, photoredox catalysis, and the use of green solvents like water or ionic liquids. bohrium.comjmaterenvironsci.com
While specific research on the green synthesis of this compound is not extensively documented, general advancements in thiol synthesis provide a framework for its potential preparation through modern, sustainable methods. These protocols often focus on the formation of carbon-sulfur (C-S) bonds, a fundamental step in producing thiols and their derivatives.
Catalytic Hydrothiolation of Alkenes
One of the most atom-economical methods for C-S bond formation is the direct addition of a thiol to an alkene, known as a thiol-ene reaction or hydrothiolation. bohrium.com Catalytic versions of this reaction, particularly those using visible-light photoredox catalysis, represent a significant green advancement over traditional UV-initiated or thermally induced radical additions. bohrium.commdpi.com These reactions can proceed under mild conditions and offer high regioselectivity.
For the synthesis of a tertiary thiol, a Markovnikov-selective addition would be required. While anti-Markovnikov additions are more common in radical pathways, protocols for achieving Markovnikov selectivity have been developed. bohrium.commdpi.com For instance, a hypothetical route to a related thioether could involve the reaction of an alkene like 2,3,3-trimethylbut-1-ene with a thiol. The development of photocatalytic systems that favor Markovnikov addition is an active area of research. mdpi.com A proton-coupled electron transfer (PCET) process, initiated by a photoactive Lewis basic catalyst under blue-light irradiation, can generate the necessary thiyl radical for an efficient thiol-ene reaction. organic-chemistry.org
Table 1: Examples of Catalytic Systems for Thiol-Ene Reactions This table presents various catalytic approaches for the hydrothiolation of alkenes, a key reaction for forming C-S bonds applicable to thiol synthesis. The data is based on general findings in organic synthesis.
| Catalyst System | Reaction Type | Selectivity | Key Features | Source(s) |
| Visible-Light Photocatalyst (e.g., Eosin Y) | Thiol-Ene | Anti-Markovnikov | Uses atmospheric oxygen as an oxidant; broad substrate scope. | mdpi.com |
| Transition-Metal-Free Photoredox System | Thiol-Yne | Markovnikov | Enables selective synthesis of challenging branched products. | mdpi.com |
| Photoactive Lewis Base (e.g., Acridine Orange) | Thiol-Ene | Anti-Markovnikov | Initiated by a proton-coupled electron transfer (PCET) process. | organic-chemistry.org |
| Nickel Catalyst | Reductive Cross-Coupling | N/A | Couples alkyl halides with arylthiosilanes; high functional group tolerance. | organic-chemistry.org |
Green Solvents and Reagents
A cornerstone of green chemistry is the replacement of hazardous solvents with environmentally benign alternatives. nih.govresearchgate.net Water, ionic liquids, and polyethylene (B3416737) glycol (PEG) have emerged as effective media for various organic transformations, including the synthesis of thioethers (sulfides), which are closely related to thiols. jmaterenvironsci.combeilstein-journals.orgmdpi.com
Research has demonstrated efficient alkylation of various thiols with alkyl halides in water, using simple bases like potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N). jmaterenvironsci.comresearchgate.net These systems offer significant advantages, including high yields, mild conditions, short reaction times, and simplified product workup. researchgate.net The conversion of tertiary alkyl halides to the corresponding sulfides has been noted as a key feature of some of these aqueous systems, suggesting their potential applicability for synthesizing sterically hindered structures. jmaterenvironsci.com
Another green strategy involves using odorless and stable thiol surrogates, such as xanthates, to avoid the handling of volatile and malodorous thiols. mdpi.com These reagents can be used in transition-metal-free and base-free conditions to generate thioethers, showcasing a broad substrate scope and good functional group tolerance. mdpi.com
Table 2: Research Findings on Thiol Alkylation in Green Solvents This table summarizes findings on the synthesis of thioethers (sulfides) via thiol alkylation in environmentally friendly solvents. These methods are indicative of green protocols potentially adaptable for hindered thiol synthesis.
| Solvent | Catalyst/Base | Substrates | Conditions | Yield | Source(s) |
| Water | K₂CO₃ or Et₃N | Aliphatic, aromatic, and hindered thiols with various alkyl halides | Room Temperature to 70 °C | Good to Quantitative | jmaterenvironsci.comresearchgate.net |
| [Bmim]BF₄ (Ionic Liquid) | None | Aromatic thiols and 1,2-epoxides | Room Temperature | 81-100% | jmaterenvironsci.com |
| PEG-400 | CuI / KOH | Aryl halides and a sulfur source | 100-120 °C | High | beilstein-journals.org |
| Dimethyl Sulfoxide (DMSO) | None (Base-free) | Alkyl/aryl halides and potassium xanthate (ROCS₂K) | 100 °C | Good | mdpi.com |
Transition-Metal-Catalyzed Dehydrative Thioetherification
The dehydrative coupling of alcohols with thiols is another modern catalytic route for C-S bond formation, producing water as the only byproduct and thus exhibiting high atom economy. chemrevlett.com Various transition metals, including zinc, nickel, and copper, have been employed to catalyze these reactions. chemrevlett.com For example, inexpensive zinc iodide (ZnI₂) or zinc chloride (ZnCl₂) can efficiently catalyze the reaction between benzylic alcohols and various thiols to yield thioethers in moderate to high yields. chemrevlett.com While many of these protocols have been optimized for benzylic or primary alcohols, their adaptation to more complex, sterically hindered alcohols could provide a direct and green route to precursors for compounds like this compound. chemrevlett.com
Reaction Pathways and Mechanistic Investigations of 2,2,3 Trimethylbutane 1 Thiol
Reactivity of the Thiol (-SH) Functional Group
The thiol group is the primary site of reactivity in 2,2,3-trimethylbutane-1-thiol, participating in a range of reactions characteristic of mercaptans.
Oxidation Reactions of the Thiol Moiety
The oxidation of thiols is a fundamental transformation in organosulfur chemistry. libretexts.org For this compound, oxidation can lead to various products depending on the oxidizing agent and reaction conditions. A common oxidation reaction for thiols is the formation of disulfides. libretexts.orglibretexts.org This can be achieved using mild oxidizing agents like iodine (I₂) or bromine (Br₂). libretexts.org The reaction involves the coupling of two thiol molecules with the elimination of two hydrogen atoms. libretexts.org
Further oxidation of the disulfide or direct, more vigorous oxidation of the thiol can yield sulfonyl chlorides. For instance, the oxidation of 2,3,3-trimethylbutane-1-thiol (B13074667) with chlorine gas in aqueous hydrochloric acid can produce 2,3,3-trimethylbutane-1-sulfonyl chloride.
| Oxidizing Agent | Product | Reference |
| Iodine (I₂) / Bromine (Br₂) | Disulfide (R-S-S-R) | libretexts.org |
| Chlorine (Cl₂) in aq. HCl | Sulfonyl chloride (R-SO₂Cl) |
Nucleophilic and Electrophilic Transformations Involving the Sulfur Atom
The sulfur atom in the thiol group of this compound exhibits dual reactivity, capable of acting as both a nucleophile and participating in electrophilic reactions after conversion to a more reactive intermediate.
As a nucleophile, the thiolate anion (RS⁻), formed by deprotonation of the thiol, is a potent nucleophile. chemistrysteps.com It can readily participate in Sₙ2 reactions with alkyl halides to form sulfides (thioethers). libretexts.orgpressbooks.pub The use of a base, such as sodium hydride (NaH), facilitates the formation of the thiolate ion. pressbooks.pub
While the thiol itself is not strongly electrophilic, its derivatives can be. For example, the sulfonyl chloride derivative, 2,3,3-trimethylbutane-1-sulfonyl chloride, is highly electrophilic. The sulfonyl chloride group is susceptible to nucleophilic attack by species such as amines and alcohols, leading to the formation of sulfonamides and sulfonic esters, respectively.
Carbon-Sulfur Bond Formation and Cleavage Reactions
The formation of the carbon-sulfur bond in this compound is typically achieved through nucleophilic substitution, where a sulfur nucleophile displaces a leaving group on a suitable alkyl precursor. A common method involves the reaction of an alkyl halide with a hydrosulfide (B80085) anion (-SH). libretexts.org To avoid the formation of a sulfide (B99878) byproduct, thiourea (B124793) can be used as a sulfur source, followed by hydrolysis. libretexts.orgpressbooks.pub
Conversely, carbon-sulfur bond cleavage can occur under specific conditions. For instance, desulfurization of thiols can be achieved for the purpose of nucleophilic substitution, a process that has been demonstrated with various thiols. cas.cn In some cases, C-S bond cleavage can be facilitated by adsorption onto metal surfaces, as observed with octadecanethiol on copper. nih.gov Furthermore, certain enzymes, like methylthio-alkane reductases, utilize nitrogenase-like metalloclusters to cleave carbon-sulfur bonds. biorxiv.org Rhodium-catalyzed reactions have also been shown to effect sulfur-directed C-S bond cleavage. rsc.org
Radical Reactions and Hydrogen Atom Transfer Processes
Thiols, including this compound, play a significant role in radical chemistry, primarily due to the relatively weak S-H bond, which facilitates hydrogen atom abstraction to form a thiyl radical (RS•). wikipedia.org
Initiation and Propagation in Free-Radical Chain Reactions Catalyzed by Thiols
Thiols can catalyze radical-chain reactions, such as the addition of aldehydes to alkenes. rsc.org In these reactions, the thiol acts as a polarity-reversal catalyst. rsc.org The process is typically initiated by a radical initiator, which abstracts a hydrogen atom from the thiol to generate a thiyl radical. wikipedia.org This thiyl radical then adds to an alkene, forming a carbon-centered radical. wikipedia.org In a chain-transfer step, this carbon-centered radical abstracts a hydrogen atom from another thiol molecule, regenerating the thiyl radical and propagating the chain. wikipedia.org This catalytic cycle is a key feature of thiol-ene and thiol-yne reactions, which are efficient methods for forming carbon-sulfur bonds. mdpi.combeilstein-journals.org
Rearrangement Pathways within the Highly Branched Butane Framework
The highly branched triptyl (2,2,3-trimethylbutyl) framework is susceptible to skeletal rearrangements, particularly under conditions that promote carbocation formation. While the primary thiol group in this compound is not a good leaving group, protonation of the sulfur or reaction with an acid catalyst could initiate processes leading to a carbocation. The subsequent rearrangements are driven by the thermodynamic imperative to form a more stable carbocation. scribd.comslideshare.net This phenomenon is well-documented in related systems and is known as the Wagner-Meerwein rearrangement, which involves a 1,2-shift of a hydrogen, alkyl, or aryl group to an adjacent carbocation center. wikipedia.org
Upon the hypothetical formation of a primary carbocation at the C1 position, a rapid 1,2-hydride shift from the C2 position would be expected. However, the structure of this compound does not feature a hydrogen at the C2 position. Instead, the critical rearrangement pathway involves a 1,2-methyl shift (an alkyl shift).
Key Rearrangement Steps:
Formation of an Initial Carbocation: Loss of the thiol group (as H₂S under acidic conditions, for instance) would theoretically generate a highly unstable primary carbocation.
1,2-Alkyl Shift: To achieve greater stability, a methyl group from the adjacent quaternary C2 carbon migrates with its electron pair to the primary C1 carbocation. masterorganicchemistry.com This concerted step transforms the unstable primary carbocation into a more stable tertiary carbocation. egyankosh.ac.inyoutube.com
Formation of a Rearranged Product: The newly formed, more stable tertiary carbocation can then be attacked by a nucleophile or lose a proton to form an alkene.
This type of rearrangement is common in neopentyl-type systems, where a quaternary carbon is adjacent to a carbon bearing a leaving group. scribd.comyoutube.com The driving force is substantial, as it converts a primary carbocation to a tertiary one, which is significantly stabilized by hyperconjugation and inductive effects. egyankosh.ac.in
| Rearrangement Step | Initial Species | Migrating Group | Resulting Intermediate | Driving Force |
| 1 | Primary Carbocation (at C1) | Methyl Group (from C2) | Tertiary Carbocation (at C2) | Increased carbocation stability |
This table outlines the principal Wagner-Meerwein rearrangement anticipated for the 2,2,3-trimethylbutane (B165475) framework upon carbocation formation.
Substitutional and Eliminative Reaction Mechanisms on the Tertiary Carbon Center Proximal to the Thiol Group (drawing parallels from 2-bromo-2,3,3-trimethylbutane solvolysis)
To understand the potential reactivity of the tertiary carbon (C2) in this compound, we can draw parallels from the well-studied solvolysis of 2-bromo-2,3,3-trimethylbutane. This tertiary alkyl halide readily undergoes solvolysis via an Sₙ1 (unimolecular nucleophilic substitution) and E1 (unimolecular elimination) mechanism because it can form a relatively stable tertiary carbocation. brainly.combrainly.compearson.com
In the case of 2-bromo-2,3,3-trimethylbutane, the reaction in a protic solvent like methanol (B129727) proceeds as follows:
Ionization: The carbon-bromine bond breaks, and the bromide ion departs, forming a stable tertiary carbocation at the C2 position. This is the slow, rate-determining step of the Sₙ1/E1 pathway. brainly.comquora.com
Nucleophilic Attack (Sₙ1): A solvent molecule (e.g., methanol) acts as a nucleophile and attacks the electrophilic carbocation. Subsequent deprotonation yields the substitution product, 2-methoxy-2,3,3-trimethylbutane. brainly.combrainly.com
Elimination (E1): Alternatively, the solvent molecule can act as a base, removing a proton from a carbon adjacent to the carbocation center. This results in the formation of an alkene. Due to the structure, two primary elimination products are possible: 2,3,3-trimethylbut-1-ene (less substituted, Hofmann-like product) and 1,1-dimethyl-2-isopropyl-ethene (a rearranged, more substituted Zaitsev-like product following a hydride shift).
While the thiol group (-SH) is a much poorer leaving group than a bromide ion, its reactivity can be enhanced under certain conditions (e.g., protonation to -SH₂⁺). If a carbocation were to form at the C2 position of the 2,2,3-trimethylbutane framework, its fate would be dictated by competing Sₙ1 and E1 pathways, analogous to the bromo-alkane.
| Reaction Pathway | Mechanism | Key Intermediate | Potential Product from Thiol Analog | Reference Analog |
| Substitution | Sₙ1 | Tertiary Carbocation | 2-alkoxy-2,3,3-trimethylbutane (if in alcohol) | 2-bromo-2,3,3-trimethylbutane solvolysis brainly.comchegg.com |
| Elimination | E1 | Tertiary Carbocation | 2,3,3-trimethylbut-1-ene | 2-bromo-2,3,3-trimethylbutane solvolysis quora.com |
This table compares the potential Sₙ1 and E1 reaction outcomes for the 2,2,3-trimethylbutane framework, drawing a parallel with the known reactivity of its bromo-analog.
The steric hindrance around the tertiary carbon center in the triptyl group significantly disfavors Sₙ2 mechanisms. vaia.com Therefore, any substitution or elimination reactions at this center are overwhelmingly likely to proceed through a carbocation intermediate, making the Sₙ1 and E1 pathways the dominant mechanistic routes.
Spectroscopic Elucidation of 2,2,3 Trimethylbutane 1 Thiol Structure and Dynamics
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides a detailed map of the carbon and proton framework of a molecule. For 2,2,3-trimethylbutane-1-thiol, the highly branched alkyl structure results in a distinct and informative set of NMR signals.
The ¹H NMR spectrum of this compound is predicted to show five distinct signals, corresponding to the five unique proton environments in the molecule. The steric hindrance and electronic effects of the thiol group and the branched alkyl chain influence the chemical shifts.
The expected signals are:
A singlet for the nine protons of the tert-butyl group, [(CH₃)₃C-]. These protons are equivalent and have no adjacent protons to couple with.
A doublet for the six protons of the two methyl groups attached to the chiral center, [-CH(CH₃)₂]. These protons are coupled to the single methine proton.
A multiplet (septet) for the single methine proton, [-CH(CH₃)₂], which is coupled to the six protons of the adjacent methyl groups.
A doublet for the two methylene (B1212753) protons (-CH₂SH), which are coupled to the methine proton. Their chemical shift is influenced by the adjacent electron-withdrawing sulfur atom.
A triplet for the thiol proton (-SH), which couples with the adjacent two methylene protons. The position of this peak can be variable and is often broad.
Table 1: Predicted ¹H NMR Spectral Data for this compound Predicted chemical shifts (δ) are relative to tetramethylsilane (B1202638) (TMS). The solvent is typically deuterated chloroform (B151607) (CDCl₃).
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| (CH₃)₃C- | ~0.9 | Singlet | 9H |
| -CH(CH₃)₂ | ~1.0 | Doublet | 6H |
| -CH (CH₃)₂ | ~1.8 | Multiplet | 1H |
| -CH₂SH | ~2.5 | Doublet | 2H |
| -SH | ~1.3 | Triplet | 1H |
Consistent with the proton environments, the ¹³C NMR spectrum is expected to display five signals, as there are five non-equivalent carbon atoms in the structure. The chemical shifts are indicative of the carbon type (methyl, methylene, methine, or quaternary). docbrown.info
The expected signals are:
A signal for the three equivalent methyl carbons of the tert-butyl group.
A signal for the quaternary carbon of the tert-butyl group.
A signal for the two equivalent methyl carbons attached to the methine group.
A signal for the methine carbon.
A signal for the methylene carbon bonded to the sulfur atom, which will be shifted downfield due to the deshielding effect of the sulfur. docbrown.info
Table 2: Predicted ¹³C NMR Spectral Data for this compound Predicted chemical shifts (δ) are relative to tetramethylsilane (TMS).
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C H₂SH | ~25-40 |
| C H(CH₃)₂ | ~35-50 |
| -CH(C H₃)₂ | ~15-25 |
| (C H₃)₃C- | ~25-35 |
| -(C )(CH₃)₃ | ~30-45 |
To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are invaluable.
Correlation Spectroscopy (COSY): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings. creative-biostructure.com For this compound, a COSY spectrum would show cross-peaks connecting the methine proton signal with the signals of the adjacent isopropyl methyl protons and the methylene (-CH₂SH) protons. It would also show a correlation between the methylene protons and the thiol proton. This allows for tracing the connectivity of the entire spin system. creative-biostructure.com
Heteronuclear Single Quantum Coherence (HSQC): This heteronuclear experiment correlates proton signals with the signals of the directly attached carbon atoms. An HSQC spectrum would show cross-peaks linking the ¹H signals for each methyl, methylene, and methine group to their corresponding ¹³C signals, providing definitive C-H bond correlations. iranchembook.ir
Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals longer-range couplings between protons and carbons (typically over two to three bonds). It is crucial for identifying the connectivity around non-protonated (quaternary) centers. For instance, HMBC would show correlations from the protons of the tert-butyl methyl groups to the central quaternary carbon, confirming the t-butyl moiety's placement. iranchembook.ir
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy probes the molecular vibrations of a compound, providing characteristic frequencies for specific functional groups. It is particularly useful for identifying the thiol group and analyzing the alkane backbone. wiley.com
The infrared and Raman spectra of this compound are dominated by the vibrations of the alkane structure, with specific, weaker signals indicating the presence of the thiol group.
Thiol Group Vibrations:
S-H Stretch: A weak but sharp absorption band is expected in the IR spectrum around 2550-2600 cm⁻¹. mdpi.com This is one of the most diagnostic peaks for a thiol.
C-S Stretch: This vibration appears in the fingerprint region of the IR and Raman spectra, typically between 600-800 cm⁻¹. researchgate.net Its intensity is often weak in the IR spectrum but can be stronger in the Raman spectrum.
Alkane Moiety Vibrations:
C-H Stretch: Strong, sharp absorption bands appear in the 2850-3000 cm⁻¹ region, characteristic of sp³-hybridized C-H bonds in methyl (-CH₃) and methylene (-CH₂) groups. msu.edudocbrown.info
C-H Bending: Multiple medium-to-strong bands are observed between 1350 cm⁻¹ and 1470 cm⁻¹, corresponding to the scissoring and bending deformations of the CH₂, and CH₃ groups. docbrown.info The presence of a tert-butyl group often gives rise to a characteristic pair of bands in this region.
C-C Skeletal Vibrations: The complex vibrations of the carbon skeleton appear in the fingerprint region (below 1500 cm⁻¹) and are unique to the molecule's specific structure. docbrown.info
Table 3: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| S-H Stretch | Thiol | 2550 - 2600 | Weak |
| C-H Stretch | Alkane (CH₃, CH₂, CH) | 2850 - 3000 | Strong |
| C-H Bend | Alkane (CH₃, CH₂) | 1350 - 1470 | Medium-Strong |
| C-S Stretch | Thiol | 600 - 800 | Weak-Medium |
The this compound molecule possesses rotational freedom around its carbon-carbon and carbon-sulfur single bonds. This can lead to the existence of multiple stable conformations, known as rotational isomers or rotamers, particularly in the liquid state or in solution. ias.ac.in
Vibrational spectroscopy is a powerful technique for studying this conformational isomerism. Different rotamers will have slightly different vibrational frequencies for modes involving the molecular backbone, such as C-C and C-S stretching and various bending modes. This can manifest in the spectrum in several ways:
Appearance of extra bands: If multiple conformers are present in significant populations, the spectrum may show more bands than would be expected from a single, rigid structure.
Band broadening: The overlap of slightly different frequencies from various conformers can lead to the broadening of certain absorption bands.
Temperature dependence: By recording spectra at different temperatures, the relative intensities of bands corresponding to different conformers may change. As the temperature is lowered, the spectrum often simplifies as the molecules settle into the most stable, lowest-energy conformation. ias.ac.in
For this compound, analyzing the C-S stretching region (600-800 cm⁻¹) and other parts of the fingerprint region in temperature-dependent Raman or IR studies could provide valuable insight into the relative stabilities and energy differences between its different rotational isomers. ias.ac.in
Identification of Characteristic Vibrational Modes for Thiol and Alkane Moieties
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. For this compound (C₇H₁₆S), the initial step in electron ionization (EI) mass spectrometry is the removal of an electron to form the molecular ion, [C₇H₁₆S]⁺˙. The stability of this molecular ion is often low in highly branched alkanes and their derivatives, leading to a small or even absent peak in the spectrum. docbrown.info
The fragmentation of the molecular ion is governed by the formation of stable carbocations and neutral radicals. Due to the highly branched structure of this compound, its mass spectrum is expected to be dominated by fragmentation at the quaternary carbon center. Cleavage of the C-C bond adjacent to this center is highly favored because it leads to the formation of the very stable tert-butyl carbocation, [(CH₃)₃C]⁺. This ion is anticipated to produce the base peak (the most intense peak) in the spectrum.
Another characteristic fragmentation pathway for aliphatic thiols is the cleavage of the C-S bond and bonds alpha to the sulfur atom. This can result in the loss of a sulfhydryl radical (•SH) or a hydrogen sulfide (B99878) molecule (H₂S). Alpha-cleavage, the breaking of the C-C bond adjacent to the sulfur atom, is also a common process in aliphatic amines and alcohols and is expected for thiols as well. libretexts.org
The predicted fragmentation pattern is a composite of the pathways typical for highly branched alkanes and those characteristic of thiols. The analysis of these fragments allows for the unambiguous identification of the compound's structure. docbrown.info
Table 1: Predicted Mass Spectrometry Fragmentation for this compound
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Formula of Ion | Fragmentation Pathway |
| 132 | Molecular Ion | [C₇H₁₆S]⁺˙ | Ionization of the parent molecule |
| 75 | [CH(CH₃)CH₂SH]⁺ | [C₄H₉S]⁺ | α-cleavage, loss of tert-butyl radical |
| 57 | tert-Butyl cation | [C₄H₉]⁺ | Cleavage of C-C bond, formation of a stable tertiary carbocation |
| 43 | Isopropyl cation | [C₃H₇]⁺ | Further fragmentation of the alkyl chain |
| 41 | Allyl cation | [C₃H₅]⁺ | Rearrangement and loss of H₂ |
Advanced Spectroscopic Probes for Investigating Intra- and Intermolecular Interactions
While standard spectroscopic methods elucidate basic structure, advanced techniques are required to probe the subtle intra- and intermolecular interactions that govern the physical properties and behavior of molecules like this compound. The branched alkyl structure and the polar thiol group create a molecule with specific steric and electronic properties that influence how it interacts with itself and its environment.
Fourier Transform Infrared Spectroscopy (FT-IR) is a powerful tool for studying intermolecular interactions, particularly through hydrogen bonding. The S-H stretching vibration in thiols typically appears as a weak band around 2550-2600 cm⁻¹. The position and shape of this band are sensitive to the local environment. In concentrated solutions or the pure liquid state, intermolecular S-H···S hydrogen bonding can cause the band to broaden and shift to lower wavenumbers compared to the gas phase or dilute solutions. The highly branched nature of this compound introduces significant steric hindrance, which may influence the extent and geometry of these hydrogen bonds compared to linear thiols. researchgate.net
Self-Assembled Monolayers (SAMs) provide a platform to study intermolecular forces. Branched thiols can form SAMs on gold surfaces, and their structure can be investigated using techniques like Surface Plasmon Resonance (SPR) and Atomic Force Microscopy (AFM) . acs.org
SPR can measure the thickness of the monolayer, providing insight into the packing density and orientation of the molecules. acs.org
AFM can visualize the surface topology of the monolayer, revealing the degree of order and the lattice structure. acs.org Studies on branched thiols have shown that they can form monolayers with different packing densities and tilt angles compared to their linear counterparts, highlighting the role of steric effects in governing intermolecular van der Waals interactions. acs.org
Computational Chemistry , particularly Density Functional Theory (DFT) , serves as a powerful predictive probe. DFT calculations can model the molecule's electronic structure, including charge distribution and frontier molecular orbitals (HOMO and LUMO). This information is crucial for understanding reactivity and the nature of intermolecular forces, such as dipole-dipole interactions and hydrogen bonding, by predicting stable conformations and interaction energies.
Table 3: Advanced Spectroscopic and Analytical Probes for Interaction Analysis
| Technique | Information Provided | Type of Interaction Investigated |
| Fourier Transform Infrared (FT-IR) Spectroscopy | Vibrational frequencies, band shifts, and broadening | Intermolecular hydrogen bonding (S-H···S) |
| Surface Plasmon Resonance (SPR) | Monolayer thickness and packing density | Intermolecular van der Waals forces, steric effects |
| Atomic Force Microscopy (AFM) | Surface morphology and molecular ordering | Intermolecular van der Waals forces, steric effects |
| Density Functional Theory (DFT) | Electronic structure, charge distribution, orbital energies | Intramolecular steric strain, intermolecular forces |
Theoretical and Computational Chemistry of 2,2,3 Trimethylbutane 1 Thiol
Quantum Chemical Investigations (Density Functional Theory and Ab Initio Methods)
Quantum chemical methods, particularly Density Functional Theory (DFT) and ab initio calculations, are foundational to understanding the electronic structure and related properties of 2,2,3-trimethylbutane-1-thiol. nih.govd-nb.infochemrxiv.orgpku.edu.cn These methods solve the Schrödinger equation for the molecule, providing a detailed picture of its quantum mechanical nature. DFT, with its balance of accuracy and computational cost, is widely used for these investigations, often employing functionals like B3LYP. materialsciencejournal.orgchimia.ch Ab initio methods, while more computationally intensive, can offer benchmark-quality results. orgchemboulder.com
Geometry Optimization and Electronic Structure Determination
The first step in most quantum chemical studies is geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms in the this compound molecule by finding the minimum energy structure on the potential energy surface. chimia.ch For this molecule, the highly branched tertiary-butyl group adjacent to a chiral center introduces significant steric hindrance, which dictates the preferred conformation of the thiol group.
The electronic structure, once the geometry is optimized, reveals the distribution of electrons within the molecule. In this compound, the sulfur atom of the thiol group is a region of high electron density, making it a nucleophilic center. The surrounding bulky alkyl group, being electron-donating, further influences the electronic properties. A DFT study on a structurally similar compound, 2,3,3-trimethylbutane-1-sulfonyl chloride, highlights how the branched alkyl chain can force a staggered conformation and induce non-planar geometry at the functional group to minimize steric repulsion. A similar effect would be expected for the thiol, influencing its bond angles and dihedral angles.
Analysis of Frontier Molecular Orbitals (FMO) and Energy Gaps
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. libretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. nih.gov
For this compound, the HOMO is expected to be localized primarily on the sulfur atom, specifically the lone pair electrons, which are the most available for donation in a reaction. The LUMO, conversely, would likely be associated with the antibonding σ* orbital of the S-H bond.
Table 1: Representative Frontier Molecular Orbital Energies and HOMO-LUMO Gap for a Related Thiol Compound (Allyl Mercaptan)
| Parameter | Energy (eV) |
| EHOMO | -6.5 |
| ELUMO | -0.8 |
| HOMO-LUMO Gap (ΔE) | 5.7 |
Note: Data is illustrative and based on values for related thiol compounds from computational studies. Actual values for this compound would require specific DFT calculations.
Calculation of Chemical Reactivity Descriptors
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of this compound. researchgate.netmdpi.com These descriptors, derived from DFT, provide a quantitative measure of various aspects of reactivity. scirp.org
Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as (ELUMO - EHOMO) / 2. A larger HOMO-LUMO gap results in greater hardness, indicating lower reactivity.
Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system. It is calculated as (EHOMO + ELUMO) / 2.
Electronegativity (χ): The power of an atom or molecule to attract electrons to itself, calculated as -μ.
Electrophilicity Index (ω): Measures the energy stabilization when the molecule acquires an additional electronic charge from the environment. It is calculated as μ² / (2η).
Nucleophilicity: While not as straightforward to calculate as a single descriptor, the high energy of the HOMO, localized on the sulfur atom, clearly indicates the nucleophilic nature of the thiol group.
Studies on various thiols have demonstrated that aromatic thiols tend to be more stable than aliphatic ones, which are often more rigid and less stable, a trend that can be quantified by these descriptors. researcher.life The bulky alkyl structure of this compound would influence these values, with the electron-donating nature of the alkyl groups enhancing the nucleophilicity of the sulfur atom.
Table 2: Illustrative Global Reactivity Descriptors for a Thiol Compound
| Descriptor | Definition | Typical Value Range (eV) |
| Ionization Potential (I) | -EHOMO | 6.0 - 9.0 |
| Electron Affinity (A) | -ELUMO | 0.5 - 2.0 |
| Chemical Hardness (η) | (I - A) / 2 | 2.5 - 3.5 |
| Electronegativity (χ) | (I + A) / 2 | 3.5 - 5.0 |
| Electrophilicity Index (ω) | χ² / (2η) | 1.0 - 2.5 |
Note: These values are representative for aliphatic thiols and are derived from general principles of DFT studies on such compounds. mdpi.com
Exploration of Potential Energy Surfaces for Conformational Analysis and Reaction Pathways
The potential energy surface (PES) is a multidimensional surface that describes the energy of a molecule as a function of its geometry. acs.org Computational exploration of the PES for this compound is crucial for understanding its conformational preferences and the mechanisms of its reactions.
Due to the steric bulk of the 2,2,3-trimethylbutyl group, rotation around the C-C and C-S bonds is restricted. A PES scan would reveal the most stable conformers (local minima on the surface) and the energy barriers (transition states) between them. A DFT study on a related sulfonyl chloride predicted a rotational barrier of approximately 12 kcal/mol around the C1-C2 bond, significantly higher than in linear analogues, highlighting the conformational rigidity imposed by the branched structure.
Furthermore, the PES can be used to map out reaction pathways, for example, in the oxidation of the thiol to a disulfide or its reaction with an electrophile. acs.orgresearchgate.net By identifying the transition state structures and calculating the activation energies, computational chemists can predict reaction rates and mechanisms.
Prediction of Spectroscopic Parameters and Correlation with Experimental Data
Quantum chemical calculations can predict various spectroscopic parameters, which can then be compared with experimental spectra to validate the computational model. rsc.orgaps.org For this compound, this includes:
Infrared (IR) and Raman Frequencies: Calculations can predict the vibrational frequencies corresponding to different bond stretches and bends. For a thiol, the S-H stretch is a characteristic weak band in the IR spectrum around 2550-2600 cm⁻¹. The C-S stretch is typically found in the 600-800 cm⁻¹ region. DFT-predicted spectra for analogous compounds have shown good agreement with experimental data.
NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. mdpi.com The proton of the SH group would have a characteristic chemical shift, and the highly branched alkyl structure would produce a unique pattern of signals for the different methyl and methine protons and carbons.
Agreement between predicted and experimental spectra provides confidence in the accuracy of the computed molecular geometry and electronic structure.
Molecular Dynamics Simulations for Conformational Sampling and Environmental Effects
While quantum mechanics provides a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. bnl.govtubitak.gov.tr MD simulations model the movements of atoms and molecules based on a force field, which is a set of empirical energy functions. rsc.org
For this compound, MD simulations are invaluable for:
Conformational Sampling: Exploring the full range of accessible conformations in different environments (e.g., in a solvent or on a surface). This is particularly important for a flexible molecule with multiple rotatable bonds, though the branching in this specific thiol imposes significant conformational restrictions.
Solvent Effects: Simulating the molecule in a solvent box (e.g., water or an organic solvent) to understand how solvent-solute interactions affect its structure and dynamics. MD simulations can reveal details about the solvation shell and the preferred orientation of solvent molecules around the thiol group.
Surface Interactions: Modeling the adsorption and self-assembly of this compound on surfaces, such as gold. Thiols are well-known for forming self-assembled monolayers (SAMs) on gold surfaces, and MD simulations can provide insights into the packing, orientation, and stability of these layers. Studies on branched fluorinated thiols have shown that branching can lead to a tighter molecular packing and higher rigidity in the SAM compared to linear thiols. polimi.it
MD simulations, therefore, bridge the gap between the quantum chemical description of a single molecule and its macroscopic behavior in a condensed phase, providing a comprehensive understanding of its properties in realistic conditions.
Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) Modeling
Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) models are computational tools designed to predict the reactivity or physical properties of chemical compounds based on their molecular structure. These models establish a mathematical correlation between a specific property of interest and a set of numerical values, known as molecular descriptors, derived from the chemical structure. researchgate.net For this compound, QSPR models can be developed to predict a range of physicochemical properties, such as boiling point, density, vapor pressure, and viscosity.
The development of a QSPR model involves several key steps:
Data Set Collection: A dataset of compounds with known experimental values for the property of interest is compiled. For predicting the boiling point of this compound, this would include a series of structurally related aliphatic thiols and their parent alkanes.
Descriptor Calculation: For each molecule in the dataset, a variety of molecular descriptors are calculated. These can range from simple constitutional descriptors (e.g., molecular weight, atom counts) to more complex topological, geometrical, or quantum-chemical descriptors. researchgate.net
Model Development: Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical equation is generated that best correlates the descriptors with the target property. researchgate.net
Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure its robustness and reliability.
For sulfur-containing compounds like thiols, specific descriptors have been shown to be effective. For instance, "Topochemically Arrived Unique (TAU)" indices have been successfully used to model the boiling points of thiols and sulfides, capturing the contributions of molecular size, functionality, and branching. Studies have shown that for organosulfur compounds, quantum chemical descriptors such as the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), dipole moment, and polarizability can be crucial for building accurate models.
A hypothetical QSPR study for predicting the boiling point of C7 thiols, including this compound, would involve compiling data similar to that shown in the interactive table below. The model would aim to create an equation linking the structural descriptors to the experimental boiling points.
Interactive Data Table: Physicochemical Properties and Descriptors for a QSPR Model of C7 Compounds This table includes experimental data for known compounds and estimated values for this compound for illustrative purposes.
Note: The boiling point for this compound is an estimate based on the boiling point of its parent alkane and the general trend that thiols have significantly higher boiling points than their corresponding alkanes but lower boiling points than isomeric linear thiols due to increased branching.
Application of Machine Learning Approaches in Predicting Chemical Behavior and Properties
Machine learning (ML), a subset of artificial intelligence, is increasingly used to predict the properties and behavior of chemical compounds with high speed and accuracy, often surpassing traditional QSPR models. Unlike QSPR models that are typically based on linear regression, ML algorithms like random forests, support vector machines, and artificial neural networks (ANNs) can capture complex, non-linear relationships between molecular structure and properties.
For a molecule like this compound, ML models can be trained to predict a wide array of characteristics, from fundamental physicochemical properties (e.g., boiling point, density) to more complex behaviors like reactivity in specific chemical environments. The general workflow involves:
Data Curation and Featurization: A large dataset of molecules is assembled. Each molecule is converted into a feature vector, which can include a wide range of calculated descriptors. These can be 2D descriptors (e.g., molecular weight, LogP, topological indices) or 3D descriptors derived from the molecule's conformation. Modern approaches also use graph-based representations where the molecule is treated as a graph of atoms and bonds, which can be processed by graph neural networks (GNNs).
Model Training: The dataset is split into training and testing sets. The ML algorithm learns the patterns within the training data, adjusting its internal parameters to map the input features to the known output property.
Prediction and Validation: The trained model is then used to predict the properties of the unseen molecules in the test set. Its performance is evaluated using metrics like the coefficient of determination (R²) and root-mean-square error (RMSE).
A key advantage of ML is its ability to learn from vast and diverse chemical spaces. For instance, a neural network could be trained on thousands of diverse organic compounds to predict boiling points. When presented with the features for this compound, it could make a highly accurate prediction based on the complex patterns it learned. Feature importance analysis can also reveal which molecular characteristics are most influential for a given property. For example, in predicting the boiling point of aliphatic thiols, molecular weight, van der Waals surface area, and the degree of branching would likely be identified as critical features.
The interactive table below illustrates a sample data structure that could be used to train an ML model for predicting the boiling point of thiols.
Interactive Data Table: Sample Training Data for a Machine Learning Model This table shows potential features (descriptors) used to train a model to predict a target property (boiling point).
Note: The logP and boiling point for this compound are estimated values for illustrative purposes, based on its structure relative to other compounds in the dataset.
Synthesis and Reactivity of Derivatives and Analogues of 2,2,3 Trimethylbutane 1 Thiol
S-Functionalized Derivatives: Thioethers, Sulfoxides, Sulfones, and Thiol Esters
The sulfur atom of 2,2,3-trimethylbutane-1-thiol is a versatile nucleophilic center, allowing for the synthesis of a wide array of S-functionalized derivatives. These reactions typically involve the formation of new carbon-sulfur or sulfur-oxygen bonds.
Thioethers (Sulfides) Thioethers are commonly synthesized via the alkylation of thiols. For this compound, this is achieved through nucleophilic substitution, where the corresponding thiolate anion attacks an alkyl halide. nih.govresearchgate.net The reaction proceeds readily, although the significant steric bulk of the 2,2,3-trimethylbutyl group can influence reaction kinetics compared to less hindered thiols. Isothiouronium salts can also serve as effective reagents for the synthesis of thioethers from alcohols, providing a thiol-free alternative pathway. researchgate.net
Sulfoxides and Sulfones The oxidation of the sulfur center in either this compound or its thioether derivatives leads to the formation of sulfoxides and, upon further oxidation, sulfones. The controlled and selective oxidation of sulfides to sulfoxides without progression to the sulfone is a key synthetic challenge. Various methods exist to achieve this transformation, including the use of mild oxidizing agents like urea (B33335) hydrogen peroxide (UHP) with specialized catalysts. More aggressive oxidation, often employing reagents like chlorine gas in aqueous solution or chlorosulfonic acid, can convert the thiol directly to the corresponding sulfonyl chloride, a precursor for sulfones and sulfonamides. The direct oxidation of sulfides is the most straightforward route to sulfones. rsc.org The choice of oxidant and reaction conditions is critical to control the oxidation state of the sulfur atom. rsc.orgpsu.edu
Thiol Esters Thiol esters are synthesized by the acylation of the thiol group. This can be accomplished by reacting this compound with a carboxylic acid under dehydrating conditions or, more commonly, with a more reactive carboxylic acid derivative such as an acyl chloride or an anhydride. organic-chemistry.org Modern coupling reagents, like TFFH (tetramethylfluoroformamidinium hexafluorophosphate), facilitate the direct formation of thioesters from carboxylic acids and thiols under mild conditions. organic-chemistry.org N-acylbenzotriazoles have also been demonstrated as effective and mild S-acylating agents for thiols. organic-chemistry.org
The table below summarizes the synthesis of these key S-functionalized derivatives.
| Derivative Class | General Structure | Synthetic Precursors | Key Reagents/Conditions |
| Thioether | R-S-R' | Thiol + Alkyl Halide | Base (e.g., NaH, K₂CO₃) |
| Sulfoxide | R-S(=O)-R' | Thioether | Mild Oxidizing Agent (e.g., H₂O₂, UHP) |
| Sulfone | R-S(=O)₂-R' | Thioether or Thiol | Strong Oxidizing Agent (e.g., KMnO₄, m-CPBA) |
| Thiol Ester | R-S-C(=O)-R' | Thiol + Carboxylic Acid | Coupling Agent (e.g., TFFH, EDCI) |
R represents the 2,2,3-trimethylbutyl group.
Structural Modifications of the 2,2,3-Trimethylbutane (B165475) Carbon Skeleton
Modifying the hydrocarbon framework of this compound allows for the exploration of structure-activity relationships and the creation of new molecular architectures.
Introducing functional groups at positions other than the sulfur-bearing carbon is synthetically challenging due to the chemical inertness of the alkane backbone. However, strategies exist to build the functionalized skeleton from smaller precursors. For instance, a patented process describes the reaction of 2,3-dimethylbutene-2 with chloromethyl methyl ether to produce 2-chloro-4-methoxy-2,3,3-trimethylbutane. google.com This intermediate, which possesses functional groups on the core heptane (B126788) skeleton, can then be subjected to further chemical transformations. google.com
Advanced synthetic methods, such as transition metal-catalyzed C-H functionalization, offer potential routes for selectively activating and modifying specific C-H bonds on the alkane backbone. nih.gov These methods often employ directing groups that position a metal catalyst in proximity to a target C-H bond, enabling its conversion into a new functional group. nih.gov While specific application to the 2,2,3-trimethylbutane skeleton is not widely reported, these strategies represent a frontier for creating complex analogues.
The reactivity of this compound is best understood by comparing it with its analogues.
Comparison with Isomeric Thiols: The steric hindrance imposed by the tert-butyl group is the defining feature of this compound. In contrast, a less branched isomer like n-heptanethiol would exhibit faster kinetics in reactions where the sulfur atom acts as a nucleophile, such as in S-alkylation to form thioethers. The bulky framework of the 2,2,3-trimethylbutyl group shields the sulfur atom, potentially slowing down reactions that require significant access to the sulfur center.
Comparison with Cyclic Analogues: A comparative study with a cyclic analogue, 2,4,4-trimethylcyclopentane-1-thiol, highlights the role of the carbon skeleton's conformation. vulcanchem.com The acyclic this compound has greater conformational freedom compared to its cyclic counterpart, which is constrained into a puckered conformation. vulcanchem.com This difference in flexibility can affect the molecule's interaction with surfaces or active sites. For example, the oxidation of the thiol to a disulfide or its alkylation to a thioether are reactions common to both, but the reaction rates and product stability can be influenced by the ring strain and stereochemical constraints present in the cyclopentane (B165970) derivative. vulcanchem.com
Functionalization at Other Positions of the Butane Backbone (e.g., related diols)
Incorporating the this compound Moiety into Heterocyclic Systems
The nucleophilic nature of the thiol group provides a chemical handle for attaching the sterically demanding 2,2,3-trimethylbutane moiety to various heterocyclic rings. This can be achieved through nucleophilic substitution reactions where the thiol displaces a leaving group (e.g., a halide) on a heterocyclic core. For example, reaction with a di-halo-substituted heterocycle like dichloropyrimidine could lead to the formation of a new C-S bond, tethering the bulky alkyl group to the ring.
While specific literature examples detailing the incorporation of the this compound moiety are limited, the general reactivity of thiols is well-established. Chiral oxazolines containing thiol groups have been prepared, demonstrating the feasibility of synthesizing complex structures where a thiol is positioned near a heterocyclic system. psu.edu The synthesis of ferrocenophanes with a C-S bridge also illustrates how sulfur can be used to link a bulky group into a strained ring system, a principle applicable to heterocyclic synthesis. acs.org
Design and Synthesis of Polymerizable Monomers Containing the Thiol Group
The thiol group is highly effective in "click chemistry" reactions, particularly the thiol-ene reaction, which provides an efficient pathway for creating polymerizable monomers or for direct polymerization. researchgate.net
Monomer Synthesis via Thiol-Ene Reaction: A common strategy involves the free-radical addition of the thiol across a carbon-carbon double bond (an "ene"). researchgate.net To create a polymerizable monomer, this compound could be reacted with a molecule containing two or more "ene" functional groups, such as diallyl phthalate. A 1:1 addition would yield a monomer that still possesses a reactive double bond, which can then undergo polymerization.
Direct Polymerization: Alternatively, this compound can be used directly in step-growth polymerizations. For instance, reacting it with a di-ene monomer would lead to the formation of a linear polymer with the bulky 2,2,3-trimethylbutyl group pending from the polymer backbone. These reactions are often initiated by UV irradiation or a radical initiator. researchgate.net
Furthermore, polymers containing thiocarbonylthio groups can be converted to thiol-terminated polymers. google.com The resulting thiol groups can be used in crosslinking reactions or to initiate further polymerization, such as in thiol-ene systems. google.com This demonstrates another pathway where the this compound moiety could be incorporated as an end-group in a polymer chain, influencing the final properties of the material. google.com
Advanced Applications of 2,2,3 Trimethylbutane 1 Thiol in Organic Synthesis and Materials Science
Utilization as a Synthetic Intermediate for Architecturally Complex Molecules
The primary role of 2,2,3-trimethylbutane-1-thiol as a synthetic intermediate is to introduce its unique, sterically demanding alkyl group into larger molecular frameworks. The "triptyl" (2,2,3-trimethylbutyl) group is one of the most highly branched seven-carbon fragments, and its incorporation can significantly influence the conformation, stability, and intermolecular interactions of a target molecule.
The thiol functional group provides a reactive handle for a variety of transformations. For instance, it can be readily oxidized to form the corresponding disulfide, or more forcefully to yield a sulfonyl chloride. The synthesis of the isomeric 2,3,3-trimethylbutane-1-sulfonyl chloride via oxidation of the corresponding thiol highlights a key pathway through which these compounds serve as precursors. A similar oxidation of this compound would yield 2,2,3-trimethylbutane-1-sulfonyl chloride, a valuable reagent for installing the bulky triptyl group onto amines or alcohols to form sulfonamides and sulfonate esters, respectively. These derivatives are often explored in medicinal chemistry and materials science for their unique properties.
Role in Ligand Design for Metal-Mediated Transformations
In the field of catalysis, the design of ligands is paramount for controlling the activity and selectivity of a metal center. uwo.ca Thiols and thioethers are well-established ligands for a variety of transition metals. uni-tuebingen.de The use of this compound as a ligand offers a strategy for creating a highly congested and well-defined steric environment around a metal catalyst.
The bulky nature of the triptyl group can influence metal-mediated reactions in several ways:
Selectivity: It can block certain coordination sites on the metal, forcing substrates to approach from a specific direction, thereby enhancing regio- or stereoselectivity. beilstein-journals.org
Stability: The bulky group can protect the metal center from unwanted side reactions or decomposition pathways, potentially increasing catalyst lifetime.
Activity: While extreme steric hindrance can sometimes inhibit substrate binding and lower catalytic activity, a carefully matched ligand-substrate system can use these steric repulsions to facilitate product release or favor a specific transition state.
The reversible coordination of thiols to metal centers can also be used to modulate catalytic activity, where the thiol acts as a transient cooperative ligand to enable or accelerate bond activation. acs.orgescholarship.org The specific steric and electronic properties of this compound could be harnessed to fine-tune these cooperative effects in catalytic cycles for processes like hydrogenation and dehydrogenation. acs.org
Applications in Click Chemistry and Polymerization Methodologies (e.g., Thiol-ene, Thiol-epoxy Reactions)
"Click chemistry" refers to reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. Thiol-ene and thiol-epoxy reactions are prominent examples of click reactions used extensively in polymer synthesis and materials modification. magtech.com.cn
The thiol-ene reaction involves the addition of a thiol across a double bond, typically initiated by radicals or light. sns.it The reaction proceeds via a step-growth mechanism, which is highly efficient and resistant to oxygen inhibition. sns.it The structure of the thiol, however, significantly impacts the reaction kinetics. The polymerization rate is often observed to decrease as the steric hindrance of the thiol increases. researchgate.net For reactions where the chain transfer step (hydrogen abstraction from the thiol) is rate-limiting, the influence of a sterically hindered thiol is particularly pronounced. researchgate.net
The thiol-epoxy reaction is a base-catalyzed nucleophilic addition of a thiol to an epoxy ring, forming a β-hydroxythioether. magtech.com.cnphotopolymer.it This reaction is also considered a click reaction due to its high efficiency and mild conditions. magtech.com.cn The reactivity is influenced by steric effects on both the thiol and epoxy components. magtech.com.cn
For this compound, its highly branched structure is expected to reduce the rate of both thiol-ene and thiol-epoxy reactions compared to less hindered primary thiols. researchgate.netacs.orgnsf.gov This effect can be advantageous for controlling polymerization rates, extending the pot-life of resin formulations, or for creating polymer networks with specific architectures and lower crosslink densities. nsf.gov
| Thiol Structure Type | Expected Influence on Thiol-Ene/Epoxy Kinetics | Rationale |
| Primary (e.g., 1-Hexanethiol) | Fast reaction rate | Low steric hindrance allows for easy access to the reactive site (double bond or epoxy ring). acs.orgnsf.gov |
| Secondary (e.g., 2-Hexanethiol) | Moderate reaction rate | Increased steric hindrance around the sulfur atom slows the rate of addition and/or chain transfer compared to primary thiols. acs.orgnsf.gov |
| Tertiary/Bulky (e.g., this compound) | Slow reaction rate | Significant steric bulk from the triptyl group severely hinders the approach to the reaction center, leading to a substantial decrease in reaction kinetics. researchgate.netnsf.gov |
Precursor for Specialty Chemicals and Advanced Materials
The unique structure of this compound makes it a valuable precursor for specialty chemicals and advanced materials where control of intermolecular forces and surface properties is critical.
One of the most significant potential applications is in the formation of Self-Assembled Monolayers (SAMs) . Alkanethiols spontaneously form highly ordered, crystalline-like monolayers on noble metal surfaces such as gold, silver, and copper. sigmaaldrich.comnorthwestern.edu The strong affinity of sulfur for these metals drives the assembly, while van der Waals interactions between the alkyl chains lead to close packing. sigmaaldrich.com
By using this compound, a SAM with a very bulky terminal group can be formed. Unlike long, straight-chain alkanethiols that pack tightly in a tilted arrangement, the triptyl groups of this thiol would create a robust and sterically crowded outer surface. Such a monolayer could function as:
An effective barrier against corrosion or electrochemical reactions. northwestern.edu
A template for controlling the deposition of other materials, where the bulky groups define the spacing and accessibility of the surface. beilstein-journals.org
A highly hydrophobic and low-adhesion surface.
Furthermore, this thiol serves as a building block for other specialty chemicals. As a monofunctional thiol, it can act as a chain-transfer agent or an end-capping agent in polymerizations, allowing for the precise control of molecular weight and the introduction of a bulky functional group at the chain end. Its use as an intermediate for agrochemicals, pharmaceuticals, or other functional additives, similar to other specialty thiols like thiophenol, is another area of potential application.
Future Research Directions and Emerging Trends
Development of Novel Catalytic Systems for Selective Transformations of 2,2,3-Trimethylbutane-1-thiol
The transformation of thiols is a cornerstone of organic synthesis, and the development of catalytic systems that can accommodate sterically hindered substrates like this compound is a significant research frontier. Future work will likely focus on overcoming the steric barriers posed by the triptyl-like group to achieve high efficiency and selectivity.
Key research areas include:
Advanced Cross-Coupling Reactions: While transition-metal catalyzed cross-coupling is a powerful tool for C-S bond formation, the steric bulk of this compound may impede the efficiency of traditional catalysts. hznu.edu.cn Research into novel ligand designs and catalysts, such as those based on nickel, which have shown promise for coupling with challenging substrates, could provide new pathways to unsymmetrical thioethers derived from this thiol. hznu.edu.cn
Photocatalysis and Radical-Mediated Reactions: Light-driven catalytic systems offer mild reaction conditions that could be advantageous for manipulating this sensitive thiol. ims.ac.jp Investigating photocatalytic desulfurization-substitution reactions could enable the conversion of the thiol group into other functionalities. cas.cn Furthermore, understanding and controlling the radical-chain reactions involving this thiol, perhaps catalyzed by polarity-reversal catalysts, could lead to novel cyclization or addition products.
Selective Oxidation: The controlled oxidation of thiols to sulfenic acids, sulfoxides, or sulfones is a fundamental transformation. For a sterically encumbered thiol, achieving high selectivity for a specific oxidation state is challenging. Future research could explore catalysts, including metal complexes or organocatalysts, that can selectively oxygenate the sulfur atom while navigating the crowded steric environment. Mechanistic studies on similar hindered thiols have shown that intermediates like sulfenic acids can be observed, providing a basis for developing selective methods. nih.govrsc.org
"On-Water" Catalysis: Performing reactions in aqueous media can lead to unique reactivity and selectivity due to hydrophobic effects. acs.org Exploring water-based catalytic systems, potentially using amphiphilic resin-dispersed nanoparticles or phase-transfer catalysts, for transformations like hydrogenation or Michael additions involving this compound could unlock new, greener synthetic routes. ims.ac.jpnih.gov
| Catalytic Transformation | Potential Catalyst System | Target Product Class | Research Focus/Challenge | Relevant Findings |
| Reductive Cross-Coupling | Nickel(II) bromide with specialized ligands | Unsymmetrical Thioethers | Overcoming steric hindrance, low catalyst loading, functional group tolerance. | Nickel-catalyzed methods are effective for various thioethers, including sterically bulky ones. hznu.edu.cn |
| Desulfurative Substitution | Triphenylphosphine/diiodoethane (Ph3P/ICH2CH2I) | Amines, Ethers, Halides | Activating a hindered secondary thiol for nucleophilic displacement. | Benzyl and alkyl thiols undergo rapid desulfurization and substitution with a wide range of nucleophiles. cas.cn |
| Photocatalytic Reduction | Diazabenzacenaphthenium (N-BAP) photocatalysts | Alcohols (from thioesters) | Multi-electron transfer to a derivative of the hindered thiol under aqueous conditions. | Novel photocatalysts can achieve 4-electron reduction of esters to alcohols. ims.ac.jp |
| Selective Oxidation | Metal-based or organocatalysts | Sulfoxides, Sulfones | Controlling the oxidation state and preventing over-oxidation of the sterically shielded thiol. | Sterically encumbered scaffolds allow for direct observation and control of oxidation intermediates (e.g., RSOH). nih.govrsc.org |
| Alkane Transformation | Heteropolyacids (e.g., H3PW12O40) | Isomerized/Functionalized Alkanes | Catalytic functionalization of the alkane backbone rather than the thiol group. | Solid acid catalysts are active for the isomerization and transformation of branched alkanes like n-hexane. researchgate.net |
Exploration of Bio-Inspired Synthetic Routes and Biotransformations
Biocatalysis offers a powerful and sustainable alternative to traditional organic synthesis, often providing exquisite selectivity under mild conditions. Future research into the synthesis and modification of this compound is expected to increasingly leverage bio-inspired and enzymatic methods.
Emerging trends in this area include:
Enzymatic Synthesis using Yeast: Baker's yeast (Saccharomyces cerevisiae) has been shown to generate various thiols from cysteine-aldehyde conjugates through the action of its C-S bond-cleaving enzymes. nih.govacs.org A promising research avenue would be to investigate the biotransformation of a cysteine-2,2,3-trimethylbutanal conjugate using whole-cell yeast systems. The primary challenge would be the substrate tolerance of the relevant enzymes, such as β-cystathionase, for the highly branched alkyl group. acs.org
Directed Evolution of Thiol-Producing Enzymes: The enzymes responsible for releasing free thiols from precursors, such as carbon-sulfur β-lyases, are central to biotransformation processes in brewing and food science. twistbioscience.comlallemandbrewing.comescarpmentlabs.com Genetic engineering and directed evolution could be employed to tailor these enzymes to accept the sterically demanding precursor of this compound, thereby creating a highly specific and efficient biocatalytic production route.
Screening Microbial Diversity: Beyond common laboratory yeast strains, a vast diversity of microorganisms in nature could possess novel enzymes capable of synthesizing or modifying unique thiols. Screening environmental isolates for the ability to produce this compound or transform it into valuable derivatives represents a significant area for discovery.
Integration of Advanced Mechanistic Insights from Combined Experimental and Computational Studies
A deep understanding of reaction mechanisms is crucial for optimizing existing transformations and designing new ones. The synergy between advanced experimental techniques and high-level computational chemistry is set to unravel the subtle details governing the reactivity of this compound.
Future research will likely focus on:
Computational Prediction of Physicochemical Properties: Density Functional Theory (DFT) has proven highly effective for predicting key properties of thiols, such as pKa values and bond dissociation energies (BDEs). researchgate.networldscientific.comosti.gov Applying robust computational methods, like the M06-2X functional, to this compound can provide accurate predictions of its acidity and the strength of its S-H bond, which are fundamental to its reactivity. researchgate.networldscientific.com
Modeling Reaction Pathways and Transition States: Computational chemistry can map out the potential energy surfaces for reactions involving this compound. worldscientific.com This allows for the in-silico investigation of reaction barriers and the identification of likely intermediates and transition states in catalytic cycles or radical reactions. Such studies can explain experimentally observed selectivity and guide the development of more efficient catalysts.
Spectroscopic Observation of Reactive Intermediates: The steric bulk of the triptyl-like group may kinetically stabilize otherwise fleeting reactive intermediates. Advanced spectroscopic techniques, such as the use of 19F NMR probes in specially designed molecules, have enabled the direct observation of thiol oxidation intermediates like sulfenic acids (RSOH) and sulfenyl chlorides (RSCl) in solution. nih.govrsc.org Designing analogous experiments for this compound could provide unprecedented direct evidence for its reaction mechanisms.
Understanding Non-Covalent Interactions: The bulky alkyl framework of this compound can engage in significant non-covalent interactions (e.g., van der Waals, hydrogen bonds) that influence its conformation and reactivity. chemrxiv.org Computational tools like Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis can be used to study these weak interactions, for example, in complexes with solvents or catalysts, providing a more complete picture of the reaction environment. chemrxiv.org
| Parameter/Method | Computational Approach | Experimental Correlation | Insight Gained for this compound | Relevant Findings |
| Acidity (pKa) | DFT with continuum solvent models (e.g., SMD) | Potentiometric titration | Predicts the ease of forming the thiolate anion, crucial for nucleophilic reactions. | M06-2X/6-31+G(d,p) with SMDsSAS model provides high accuracy for thiol pKa values. osti.gov |
| Bond Dissociation Energy (S-H BDE) | DFT (e.g., B3P86) or high-accuracy methods (e.g., CBS-Q) | Kinetic studies of radical reactions | Determines the propensity for hydrogen atom transfer and radical formation. | B3P86 and CBS-Q methods are accurate for calculating BDEs in thiol compounds. worldscientific.com |
| Reaction Intermediates | Transition state searching, IRC calculations | In-situ NMR, trapping experiments | Elucidates reaction pathways, identifies and characterizes transient species. | Sterically hindered scaffolds can stabilize reactive intermediates like RSOH for direct NMR observation. nih.govrsc.org |
| Non-Covalent Interactions | QTAIM, NBO analysis | X-ray crystallography, NOESY NMR | Reveals the role of weak interactions in stabilizing conformations and transition states. | Sulfur can act as a hydrogen bond donor in thiol-water complexes. chemrxiv.org |
Rational Design of Tailored Derivatives for Enhanced Chemical Reactivity and Selectivity
The unique steric profile of this compound makes it an interesting building block for new molecules with tailored properties. By strategically modifying its structure, researchers can fine-tune its reactivity, enhance its selectivity in chemical transformations, or impart novel functions.
Future research in this domain will likely pursue:
Synthesis of Functionalized Analogues: Introducing additional functional groups onto the alkyl backbone of this compound could create bifunctional molecules for applications in materials science or as complex ligands. Palladium-catalyzed C(sp³)–H functionalization, guided by directing groups, has emerged as a powerful strategy for modifying remote positions in aliphatic molecules and could be adapted for this purpose. rsc.org
Thiol Group Transformations: The thiol moiety is a versatile handle for further chemical elaboration. Converting it into other sulfur-containing functional groups, such as thioethers, sulfonium (B1226848) salts, sulfoxides, sulfones, or thiosulfonates, would generate a library of derivatives with diverse electronic and steric properties. hznu.edu.cn These derivatives could then be screened for novel reactivity or applications.
Development of Novel Reagents and Ligands: The sterically demanding 2,2,3-trimethylbutyl group could be incorporated into the design of new reagents or ligands. For example, a phosphine (B1218219) ligand bearing this group could impart unique steric and electronic properties to a metal center, potentially leading to catalysts with novel selectivity in reactions like hydroformylation or cross-coupling.
Computational Pre-screening of Derivatives: Before undertaking complex synthetic work, computational methods can be used to predict the properties of hypothetical derivatives. researchgate.netrsc.org By calculating parameters such as steric maps, frontier molecular orbital energies, and charge distributions, researchers can rationally prioritize the synthesis of derivatives most likely to exhibit the desired enhanced reactivity or selectivity.
| Derivative Class | Synthetic Strategy | Potential Enhancement | Example Application Area | Relevant Findings |
| Functionalized Alkyl Chain | C(sp³)–H activation/functionalization | Introduction of new reactive sites (e.g., -OH, -NH2, -COOH) | Synthesis of bifunctional ligands, polymer building blocks. | Picolinamide-directed C(sp³)–H borylation and arylation can functionalize alkyl amines. rsc.org |
| Thioethers (R-S-R') | Nucleophilic substitution (SN2) with alkyl halides, or catalytic cross-coupling | Tuned electronic properties, altered solubility, serves as precursor to sulfoxides/sulfones. | Ligand chemistry, medicinal chemistry motifs. | Nickel-catalyzed reductive coupling provides access to a wide range of unsymmetrical thioethers. hznu.edu.cn |
| Sulfonyl Chlorides (R-SO2Cl) | Oxidative chlorination of the thiol | Creation of a highly reactive electrophilic handle for synthesis. | Synthesis of sulfonamides, sulfonic esters. | Thiol oxidation with chlorine is a known, though challenging, route to sulfonyl chlorides. |
| Thiol-Protected Compounds | Reaction with protecting groups (e.g., trityl) | Masking the thiol for multi-step synthesis, controlled release applications. | Nanotechnology applications, drug delivery systems. | Trityl groups are effective for protecting thiols during esterification or amidation reactions. nih.gov |
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for 2,2,3-trimethylbutane-1-thiol, and how can purity be maximized?
- Methodological Answer : Synthesis typically involves thiolation of a pre-functionalized alcohol or alkane precursor. For example, nucleophilic substitution of 2,2,3-trimethylbutyl bromide with thiourea, followed by hydrolysis, yields the thiol. Purification via fractional distillation or column chromatography (using silica gel and non-polar solvents) is critical to isolate high-purity product. Characterization via GC-MS and H/C NMR confirms structural integrity, with sulfur-specific detectors (e.g., flame photometric detection) enhancing sensitivity .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Due to thiols’ volatility and malodorous nature, handling requires stringent safety measures:
- Use in fume hoods with HEPA filters to minimize inhalation risks.
- Wear nitrile gloves, goggles, and lab coats to prevent dermal exposure.
- Store in sealed, amber-glass containers under inert gas (N) to prevent oxidation.
- Refer to Safety Data Sheets (SDS) for emergency response guidelines, including neutralization of spills with oxidizing agents (e.g., NaOCl) .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?
- Methodological Answer :
- NMR Spectroscopy : H NMR identifies methyl group environments (δ 0.8–1.5 ppm) and thiol proton (δ 1.2–1.6 ppm, broad). C NMR distinguishes quaternary carbons near branching points.
- IR Spectroscopy : S-H stretch (~2550 cm) confirms thiol functionality.
- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) detects molecular ion [M+H] and fragmentation patterns (e.g., loss of -SH group).
Cross-referencing with PubChem data ensures accurate spectral assignments .
Advanced Research Questions
Q. How can Density Functional Theory (DFT) predict the reactivity of this compound in radical-mediated reactions?
- Methodological Answer :
- Basis Sets : Use B3LYP/6-31G(d,p) to optimize geometry and calculate bond dissociation energies (BDEs) for S-H bonds, which correlate with radical scavenging efficiency.
- Reactivity Studies : Simulate hydrogen abstraction reactions with common radicals (e.g., methyl, hydroxyl) to evaluate kinetic parameters (activation energy, rate constants).
- Validation : Compare computational results with experimental data from radical trapping assays (e.g., using DPPH or ABTS radicals) to refine theoretical models .
Q. How can discrepancies between experimental X-ray diffraction data and computational structural predictions be resolved?
- Methodological Answer :
- Crystallography : Grow single crystals via slow evaporation (solvent: hexane/ethyl acetate). Collect X-ray data (Mo-Kα radiation) and refine using SHELX.
- DFT Optimization : Perform geometry optimization starting from X-ray coordinates. Adjust basis sets (e.g., 6-311++G(d,p)) to account for dispersion forces.
- Error Analysis : Calculate root-mean-square deviations (RMSD) between experimental and theoretical bond lengths/angles. Iteratively adjust computational parameters (e.g., solvation models) to minimize discrepancies .
Q. What methodologies evaluate the compound’s potential in thiol-ene click chemistry for polymer networks?
- Methodological Answer :
- Kinetic Studies : Monitor thiol-ene reactions via real-time FTIR (disappearance of S-H stretch) or photo-DSC to determine curing rates under UV light.
- Network Analysis : Use dynamic mechanical analysis (DMA) to measure crosslink density and glass transition temperature ().
- Thermal Stability : Thermogravimetric analysis (TGA) under N assesses decomposition profiles, correlating with branching-induced steric effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
